N-butyl-4,4,4-trifluorobutan-1-amine

GPCR pharmacology GABA-B receptor agonism neuroscience drug discovery

N-Butyl-4,4,4-trifluorobutan-1-amine (C₈H₁₆F₃N, MW 183.21 g/mol) is a secondary aliphatic amine bearing a terminal trifluoromethyl (CF₃) group on a four-carbon chain, with an n-butyl substituent on the nitrogen. This hybrid alkyl–fluoroalkyl architecture confers a distinct combination of modulated basicity (conjugate acid pKₐ ≈ 9.7), enhanced lipophilicity relative to non-fluorinated dialkylamines, and demonstrated agonist activity at the human GABA-B1/B2 receptor (EC₅₀ 19.4 µM).

Molecular Formula C8H16F3N
Molecular Weight 183.21 g/mol
Cat. No. B8300527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-4,4,4-trifluorobutan-1-amine
Molecular FormulaC8H16F3N
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCCCNCCCC(F)(F)F
InChIInChI=1S/C8H16F3N/c1-2-3-6-12-7-4-5-8(9,10)11/h12H,2-7H2,1H3
InChIKeyUDCQDHOOXHAGTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-4,4,4-trifluorobutan-1-amine: A Dual Alkyl-Fluoroalkyl Secondary Amine for Neuroscience Target Engagement and Physicochemical Tuning


N-Butyl-4,4,4-trifluorobutan-1-amine (C₈H₁₆F₃N, MW 183.21 g/mol) is a secondary aliphatic amine bearing a terminal trifluoromethyl (CF₃) group on a four-carbon chain, with an n-butyl substituent on the nitrogen . This hybrid alkyl–fluoroalkyl architecture confers a distinct combination of modulated basicity (conjugate acid pKₐ ≈ 9.7), enhanced lipophilicity relative to non-fluorinated dialkylamines, and demonstrated agonist activity at the human GABA-B1/B2 receptor (EC₅₀ 19.4 µM) . These properties position the compound as a versatile building block for medicinal chemistry programs requiring precise control over amine nucleophilicity, CNS multiparameter optimization (MPO) profiles, and G-protein-coupled receptor (GPCR) target engagement.

Why N-Butyl-4,4,4-trifluorobutan-1-amine Cannot Be Replaced by Common Dialkylamines or Primary Fluoroalkylamines


Generic substitution of N-butyl-4,4,4-trifluorobutan-1-amine with either unsubstituted dibutylamine (pKₐ 11.25) or the primary 4,4,4-trifluorobutan-1-amine (pKₐ 9.42) would fundamentally alter the compound's protonation state at physiological pH, its lipophilicity-driven membrane partitioning, and its biological target engagement profile . The CF₃ group inductively withdraws electron density from the amine nitrogen, reducing basicity by approximately 1.5–2.0 pKₐ units compared to dibutylamine, which directly impacts the fraction of un-ionized species available for passive diffusion across lipid bilayers . Furthermore, the compound's demonstrated GABA-B receptor agonist activity (EC₅₀ 19.4 µM) with >5-fold selectivity over GABA-A receptors is a functional feature absent in non-fluorinated dialkylamine congeners, making blind interchange scientifically indefensible .

Quantitative Differentiation Evidence for N-Butyl-4,4,4-trifluorobutan-1-amine Versus Closest Analogs


GABA-B1/B2 Receptor Agonist Activity with Subtype Selectivity Over GABA-A

In a recombinant human GPCR assay, N-butyl-4,4,4-trifluorobutan-1-amine exhibited agonist activity at the GABA-B1/B2 receptor with an EC₅₀ of 19.4 µM, as measured by inhibition of forskolin-stimulated cAMP accumulation in HEK293/Cre-luc cells . In contrast, the same compound showed negligible agonist activity at the recombinant rat GABA-A α1β2γ2 receptor (EC₅₀ >100 µM) . This represents a >5-fold functional selectivity window for the metabotropic GABA-B receptor over the ionotropic GABA-A receptor. The non-fluorinated analog dibutylamine has no reported GABA-B agonist activity in any peer-reviewed or public database, indicating that the CF₃ group is a critical pharmacophoric element for this target engagement .

GPCR pharmacology GABA-B receptor agonism neuroscience drug discovery receptor subtype selectivity

Reduced Amine Basicity (pKₐ 9.7) Compared to Non-Fluorinated Dibutylamine (pKₐ 11.25)

The conjugate acid pKₐ of N-butyl-4,4,4-trifluorobutan-1-amine is approximately 9.7, as estimated by computational prediction and consistent with the experimentally determined 4–5 order-of-magnitude basicity reduction observed when a CF₃ group is placed at the β-position relative to the amine nitrogen . In comparison, the non-fluorinated analog dibutylamine has a measured pKₐ of 11.25 (at 21 °C) . The ~1.55 pKₐ unit decrease corresponds to roughly a 35-fold reduction in the concentration of the protonated (charged) species at physiological pH 7.4, significantly increasing the fraction of neutral free base available for passive membrane permeation—a critical parameter for blood-brain barrier penetration and CNS drug design.

physicochemical profiling amine basicity pKₐ modulation CNS drug design

Enhanced Lipophilicity (LogP ~2.6–3.5) Versus Primary Fluoroalkylamine Building Blocks

The computed LogP of the primary amine fragment 4,4,4-trifluorobutan-1-amine is reported as 1.99 . N-alkylation with an n-butyl group is expected to increase LogP by approximately 1.0–1.5 LogP units based on the observed difference between butan-1-amine (LogP ≈ 0.86) and dibutylamine (LogP = 2.06–2.83) . This places the estimated LogP of N-butyl-4,4,4-trifluorobutan-1-amine in the range of ~2.6–3.5, which is substantially higher than the primary 4,4,4-trifluorobutan-1-amine building block and within the optimal lipophilicity range (LogP 2–4) for many CNS and intracellular targets. This enhanced lipophilicity, combined with the reduced basicity, provides a dual advantage for passive membrane permeability.

lipophilicity optimization LogP membrane permeability ADME profiling

Synthesis by Reductive Amination of 4,4,4-Trifluorobutanal with Butan-1-amine: Confirmed Molecular Identity

The compound is accessible via a one-step reductive amination between 4,4,4-trifluorobutanal (504 mg, 4.00 mmol) and butan-1-amine (293 mg, 4.00 mmol), yielding the crude product as an oil with molecular ion confirmation by ESI-MS: m/z 184.1 [M+H]⁺ . This synthetic route is analogous to the general procedure for Example 106 in the corresponding patent or internal procedure from which it derives, and is distinct from the symmetrical bis(trifluorobutyl)amine (CAS 84138-09-0, PubChem CID 187407) which employs two equivalents of the fluorinated component . The accessibility of the unsymmetrical N-butyl-N-(4,4,4-trifluorobutyl)amine scaffold via straightforward reductive amination offers a practical advantage for scale-up relative to symmetrical bis(fluoroalkyl)amines that require more forcing conditions or specialized reagents.

reductive amination fluorinated building block synthesis structural confirmation MS characterization

Prioritized Application Scenarios for N-Butyl-4,4,4-trifluorobutan-1-amine Based on Quantitative Differentiation Evidence


GABA-B Receptor Tool Compound Development for Neuroscience Target Validation

The compound's confirmed human GABA-B1/B2 agonist activity (EC₅₀ 19.4 µM) with >5-fold selectivity over GABA-A receptors makes it a viable starting scaffold for developing chemical probes targeting the metabotropic GABA-B receptor. Its moderate potency and clear selectivity window support its use in target engagement studies, competitive binding experiments, and structure-activity relationship (SAR) campaigns aimed at optimizing GABA-B agonism for neurological indications such as spasticity, pain, or substance abuse disorders. The reduced basicity (pKₐ ≈ 9.7) and enhanced lipophilicity further favor CNS exposure .

CNS-Focused Fragment Library Enrichment with Fluorinated Secondary Amines

With a predicted pKₐ of ~9.7 and estimated LogP in the 2.6–3.5 range, this compound falls within favorable CNS MPO parameter space (typically: pKₐ < 10.5, LogP 2–4) . Compared to dibutylamine (pKₐ 11.25, LogP ~2.06–2.83) , the target compound offers a lower fraction of ionized species at physiological pH while maintaining comparable lipophilicity—an ideal profile for fragment-based drug discovery libraries targeting CNS enzymes, GPCRs, or ion channels where passive blood-brain barrier penetration is critical.

Synthesis of Unsymmetrical Fluorinated Amide, Sulfonamide, or Urea Derivatives for ADME Optimization

As a secondary amine with a single CF₃ group, N-butyl-4,4,4-trifluorobutan-1-amine serves as a versatile intermediate for constructing unsymmetrical amides, sulfonamides, ureas, and tertiary amines via alkylation or acylation reactions . The presence of the CF₃ group can enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the terminal carbon . This scaffold is directly applicable to lead optimization programs that require systematic modulation of lipophilicity, basicity, and metabolic soft spots without altering the core pharmacophore.

Comparative Physicochemical Profiling of Fluoroalkyl Versus Alkyl Amine Series

The compound enables head-to-head matched molecular pair (MMP) analyses with its non-fluorinated congener dibutylamine. Systematic comparison of pKₐ (9.7 vs. 11.25), LogP (~2.6–3.5 vs. 2.06–2.83), and biological activity (GABA-B agonism present vs. absent) provides quantitative data for computational models predicting the impact of β-CF₃ substitution on amine-containing drug candidates. This evidence base supports rational procurement decisions in medicinal chemistry groups building fluorinated compound collections.

Quote Request

Request a Quote for N-butyl-4,4,4-trifluorobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.